molecular formula C27H23N3O2S B2711387 2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide CAS No. 866726-62-7

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide

Cat. No. B2711387
CAS RN: 866726-62-7
M. Wt: 453.56
InChI Key: NHNHHFZWGQRDGB-UHFFFAOYSA-N
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Description

The compound “2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide” is a complex organic molecule. It has a molecular formula of C30H29N3O2S and an average mass of 495.635 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on a chromeno[2,3-d]pyrimidine core, which is a heterocyclic compound. This core is substituted with various functional groups, including a sulfanyl group and an acetamide group .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Several studies have synthesized novel compounds with structures related to 2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide, showing promising antimicrobial and antifungal properties. For instance, Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Kamdar et al. (2011) developed novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine derivatives that exhibited pronounced antimicrobial activities, including antitubercular activity against Mycobacterium tuberculosis (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Anti-inflammatory and Analgesic Activity

Compounds related to this compound have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. Rajanarendar et al. (2012) reported the synthesis of isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which showed significant antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).

Anticancer Properties

Furthermore, Abdelwahab and Fekry (2022) explored the synthesis of various 4H-chromene derivatives, demonstrating potential analgesic, anticonvulsant, and notably, anticancer properties (Abdelwahab & Fekry, 2022).

Quantum Chemical Insight and Molecular Docking

In the realm of computational chemistry, Mary et al. (2020) provided quantum chemical insights into the molecular structure, natural bond orbital analysis, and drug-likeness of novel anti-COVID-19 molecules structurally similar to this compound. They also conducted molecular docking studies to investigate antiviral potency against SARS-CoV-2, offering a deep understanding of its potential pharmaceutical applications (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its chemical reactivity, elucidation of its mechanism of action, and assessment of its safety and hazards. Additionally, it could be interesting to investigate its potential applications in various fields, such as medicine, materials science, and environmental science .

properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-11-13-19(14-12-17)25-29-26-22(15-20-8-6-7-18(2)24(20)32-26)27(30-25)33-16-23(31)28-21-9-4-3-5-10-21/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNHHFZWGQRDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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